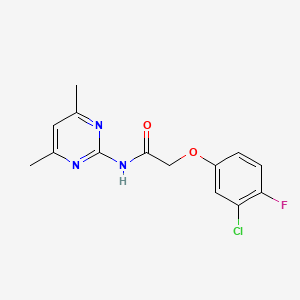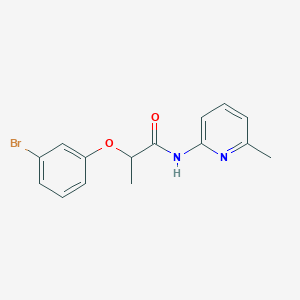
2-(3-chloro-4-fluorophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide
描述
2-(3-chloro-4-fluorophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide, also known as CFPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFPA belongs to the class of pyrimidine-based compounds and has been studied for its pharmacological properties as an anti-cancer agent.
作用机制
The mechanism of action of 2-(3-chloro-4-fluorophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide involves several pathways. 2-(3-chloro-4-fluorophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. 2-(3-chloro-4-fluorophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. By inhibiting these pathways, 2-(3-chloro-4-fluorophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide can induce apoptosis in cancer cells and limit their growth.
Biochemical and Physiological Effects
2-(3-chloro-4-fluorophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, 2-(3-chloro-4-fluorophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide has been shown to have anti-inflammatory effects. 2-(3-chloro-4-fluorophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. 2-(3-chloro-4-fluorophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
实验室实验的优点和局限性
2-(3-chloro-4-fluorophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide has several advantages for lab experiments. 2-(3-chloro-4-fluorophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide has a high purity and yield, which makes it a reliable candidate for further research. Additionally, 2-(3-chloro-4-fluorophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide has been extensively studied for its anti-cancer properties, which provides a solid foundation for future research. However, 2-(3-chloro-4-fluorophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide also has some limitations for lab experiments. 2-(3-chloro-4-fluorophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide can be difficult to synthesize, which can limit its availability for research. Additionally, 2-(3-chloro-4-fluorophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide has not been extensively studied for its toxicity, which is an important consideration for any potential therapeutic agent.
未来方向
There are several future directions for research on 2-(3-chloro-4-fluorophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide. One area of research could focus on optimizing the synthesis of 2-(3-chloro-4-fluorophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide to improve its yield and purity. Another area of research could focus on the toxicity of 2-(3-chloro-4-fluorophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide, which is an important consideration for any potential therapeutic agent. Additionally, future research could focus on the development of 2-(3-chloro-4-fluorophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide as a drug for the treatment of cancer and other diseases. Finally, future research could focus on the development of novel pyrimidine-based compounds with similar or improved anti-cancer properties compared to 2-(3-chloro-4-fluorophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide.
科学研究应用
2-(3-chloro-4-fluorophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide has been extensively studied for its anti-cancer properties. Studies have shown that 2-(3-chloro-4-fluorophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(3-chloro-4-fluorophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for an anti-cancer agent. Additionally, 2-(3-chloro-4-fluorophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. By inhibiting angiogenesis, 2-(3-chloro-4-fluorophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide can limit the growth and spread of cancer cells.
属性
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O2/c1-8-5-9(2)18-14(17-8)19-13(20)7-21-10-3-4-12(16)11(15)6-10/h3-6H,7H2,1-2H3,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQGTIMLUKQIQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)COC2=CC(=C(C=C2)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-ethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4183533.png)

![methyl 5-methyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4183565.png)

![N-(3-{[(3-nitrophenyl)amino]carbonyl}-2-thienyl)nicotinamide](/img/structure/B4183581.png)

![3-methyl-5-oxo-5-{[2-(1-piperidinyl)ethyl]amino}pentanoic acid](/img/structure/B4183592.png)
![1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4183597.png)
![1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4183599.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4183605.png)

![4-{[(5-methyl-3-thienyl)carbonyl]amino}benzoic acid](/img/structure/B4183618.png)
![2-[4-(3-ethoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4183636.png)
